molecular formula C15H24N2Na2O17P2 B14084507 Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%)

Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%)

Cat. No.: B14084507
M. Wt: 618.24 g/mol
InChI Key: ZIEBASYWDSMHND-CUDKOXKLSA-N
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Description

Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is a key intermediate in the biosynthesis of glycogen and other polysaccharides. This compound is often used in biochemical research and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine diphosphate-alpha-D-glucose, disodium salt involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of the enzyme UDP-glucose pyrophosphorylase. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucose moiety to the uridine diphosphate.

Industrial Production Methods

Industrial production of uridine diphosphate-alpha-D-glucose, disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme UDP-glucose pyrophosphorylase, which catalyzes the formation of the compound. The product is then purified through various chromatographic techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate-alpha-D-glucose, disodium salt undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form uridine diphosphate-glucuronic acid.

    Substitution: It can participate in glycosylation reactions, where the glucose moiety is transferred to other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Glycosylation reactions often require glycosyltransferase enzymes and specific acceptor molecules.

Major Products

    Oxidation: The major product is uridine diphosphate-glucuronic acid.

    Substitution: The products vary depending on the acceptor molecule but often include glycosylated proteins or lipids.

Scientific Research Applications

Uridine diphosphate-alpha-D-glucose, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in the synthesis of glycosides and other complex carbohydrates.

    Biology: It plays a crucial role in the study of glycogen metabolism and the regulation of glucose levels in cells.

    Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents targeting glycogen storage diseases.

    Industry: It is employed in the production of bioactive compounds and as a precursor in the synthesis of various polysaccharides.

Mechanism of Action

Uridine diphosphate-alpha-D-glucose, disodium salt acts as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, which facilitate the transfer of the glucose moiety to specific acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also activates the purinergic receptor P2Y14, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Uridine diphosphate-glucuronic acid
  • Uridine diphosphate-galactose
  • Uridine diphosphate-N-acetylglucosamine

Uniqueness

Uridine diphosphate-alpha-D-glucose, disodium salt is unique due to its specific role as a glucose donor in glycosylation reactions. Unlike other nucleotide sugars, it is directly involved in the biosynthesis of glycogen and other glucose-containing polysaccharides. Its ability to activate the P2Y14 receptor also distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H24N2Na2O17P2

Molecular Weight

618.24 g/mol

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1/i3+1,5+1,8+1,10+1,12+1,14+1;;

InChI Key

ZIEBASYWDSMHND-CUDKOXKLSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)O)O)O.[Na].[Na]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na].[Na]

Origin of Product

United States

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